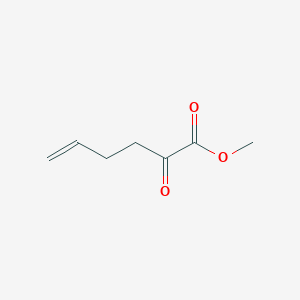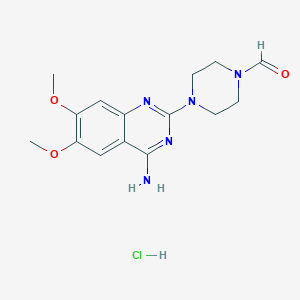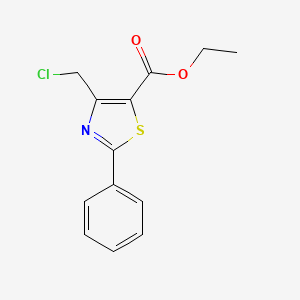
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate
Übersicht
Beschreibung
Chemical compounds like “Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. The reaction is often catalyzed by substances like ZnI2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like cyclocondensation . Cyclocondensation is a chemical reaction in which a molecule forms a cyclic structure through the elimination of a small molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, density, and refractive index can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Measurement
Research on determining antioxidant activity highlights a range of tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, which are crucial for evaluating the antioxidant capacity of complex samples including chemicals and potentially Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate derivatives. These methods rely on spectrophotometry to monitor reactions involving antioxidant compounds, suggesting that Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be studied under similar frameworks to evaluate its antioxidant properties or to synthesize new antioxidants (Munteanu & Apetrei, 2021).
Amyloid Imaging for Alzheimer's Disease
The development of amyloid imaging ligands, crucial for early detection and the evaluation of new therapies for Alzheimer's disease, presents a potential area for applying Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate in the synthesis of novel imaging agents. By analogizing with the discussed ligands, this chemical could serve as a precursor or intermediate in developing new compounds for PET scans to measure amyloid in the brain (Nordberg, 2007).
Electron Transport System (ETS) Activity
Investigations into ETS activity in soil, sediment, and pure cultures have underscored the importance of understanding microbial bioactivity for ecological and environmental assessments. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could find applications in studies aiming to modulate or track ETS activity through the synthesis of specific inhibitors or probes designed to interact with the electron transport systems of microbes (Trevors, 1984).
Novel Synthesis Pathways
Research into the novel synthesis of pharmaceuticals and their impurities, like that of omeprazole, underscores the importance of developing new chemical processes. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be involved in similar innovative synthetic routes, offering opportunities to create new or improved pharmaceuticals with potentially fewer impurities or enhanced efficacy (Saini et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLOSTYTONQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)
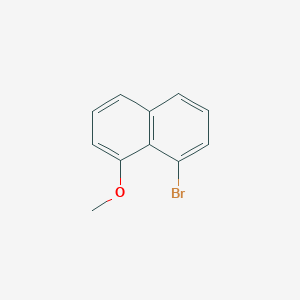

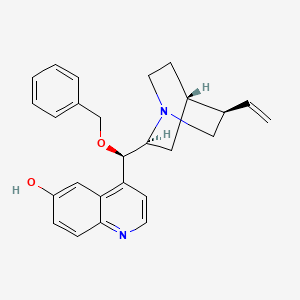

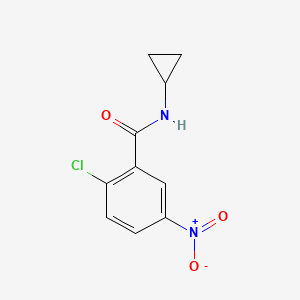
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
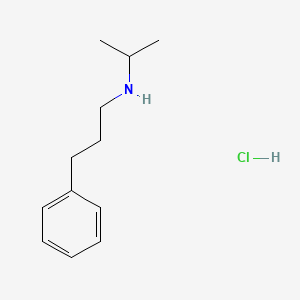
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)
